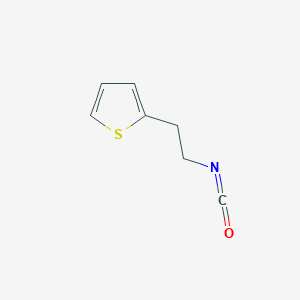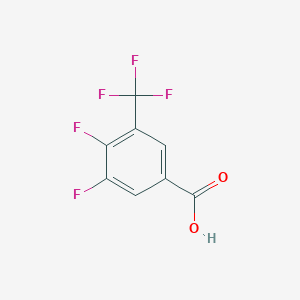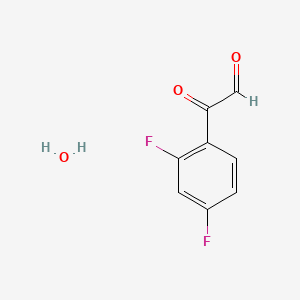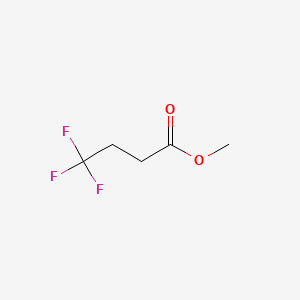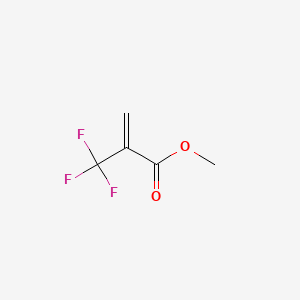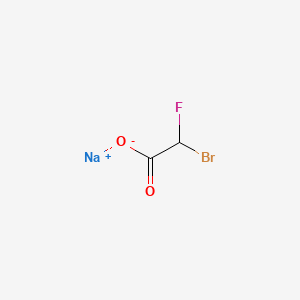![molecular formula C11H7F3N2O2 B1304103 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid CAS No. 220462-27-1](/img/structure/B1304103.png)
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid
Vue d'ensemble
Description
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid is a chemical compound that is part of a broader class of pyrazole derivatives. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and material science. The trifluoromethyl group attached to the pyrazole ring can influence the electronic properties of the molecule, potentially leading to interesting biological activities or physical properties.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) derivatives involves the condensation reactions of 1-phenyl-3-methylpyrazol-5-one with different aromatic aldehydes, catalyzed by 1,3,5-Tris(hydrogensulfato) benzene under eco-friendly conditions . Similarly, the synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide was achieved from para-methyl-acetophenone and ethyl trifluoroacetate, with the structure characterized by FT-IR and 1H NMR . These methods highlight the versatility in synthesizing pyrazole derivatives, which can be tailored for specific functional groups and properties.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques and quantum mechanical calculations. For example, the molecular structure of 4-(3,5-dimethylpyrazol-1-yl)benzoic acid trifluoroacetate was determined by X-ray analysis, revealing that the ions pack in chains through hydrogen bond interactions . Quantum mechanical calculations and spectroscopic investigations provide insights into the vibrational frequencies, molecular orbital, and electrostatic potential of similar compounds, such as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, which can be used to synthesize novel compounds with potential biological activities. For instance, a series of novel 4-{5-[(2-benzylidenehydrazine)carbonyl]phenyl}-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides were synthesized from celecoxib through selective oxidation, esterification, hydrazinolysis, and subsequent reactions with benzaldehyde derivatives . These reactions demonstrate the chemical versatility of pyrazole derivatives and their potential for generating compounds with anti-inflammatory properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be characterized through various analytical techniques. For example, the nonlinear optical properties of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid were discussed based on the polarizability and hyperpolarizability values, indicating potential applications in material science . The thermal decomposition and stability of these compounds can also be studied using thermogravimetric analysis, as demonstrated for a novel pyrazole derivative characterized by X-ray diffraction studies .
Applications De Recherche Scientifique
Organic Synthesis and Structural Analysis
- A study focused on synthesizing novel sulfonamide derivatives starting from celecoxib, which involves selective oxidation followed by esterification and hydrazinolysis, revealing significant anti-inflammatory activity and minimal ulcerogenic effects compared to celecoxib (Mustafa et al., 2016).
- Another research conducted in silico studies on newly designed pyrazole-based drug molecules, revealing their activities against S. aureus DNA gyrase, with synthesis and antimicrobial activity testing supporting the docking results (Shubhangi et al., 2019).
- The crystal structure of a large drug molecule was determined using NMR powder crystallography, showcasing the application of this method in elucidating the structures of molecular compounds of previously unknown configuration (Baias et al., 2013).
Biological Activities
- Research on 4-(1H-indol-3-yl-methylene)-1H-pyrazol-5(4H)-one derivatives demonstrated promising antitumor activity against various cancer cells, indicating potential for further optimization as cancer inhibitors (Jing et al., 2012).
- Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates were synthesized and characterized for their non-linear optical properties, highlighting potential applications in optical limiting (Chandrakantha et al., 2013).
Material Science and Catalysis
- A study introduced a Co(II)-based metal-organic framework (MOF) with dual-functional pyrazolate-carboxylate ligand, showcasing high selective CO2 adsorption capacity and catalytic performance for CO2 fixation, emphasizing the ligand's role in enhancing MOF functionality (Si et al., 2020).
- Another work reported the synthesis and characterization of copper(I) complexes with "scorpionate" ligands, displaying superoxide scavenging activity, which could be significant in developing new antioxidant agents (Santini et al., 2003).
Environmental Sensing and Adsorption
- Lanthanide metal-organic frameworks (Ln-MOFs) were constructed using a pyrazoyl-carboxyl bifunctional ligand, showing exceptional luminescent sensing for environmentally relevant ions and selective capture for CO2, demonstrating the versatility of these materials in sensing and gas adsorption applications (Li et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it could be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Orientations Futures
While specific future directions for “4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid” are not available, the use of trifluoromethyl groups in organic compounds is an active area of research. They are increasingly being used in various fields ranging from pharmaceuticals to functional materials . It is expected that many novel applications will be discovered in the future .
Mécanisme D'action
Target of Action
It is structurally similar to triflusal , a platelet antiaggregant . Triflusal and its principal metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), inhibit cyclo-oxygenase (COX) isoform 1 . COX-1 plays a crucial role in the biosynthesis of thromboxane, a compound that promotes platelet aggregation .
Mode of Action
The compound’s interaction with its targets leads to the inhibition of thromboxane biosynthesis . Additionally, both Triflusal and HTB inhibit cyclic adenosine monophosphate (cAMP) phosphodiesterase, restricting cAMP breakdown in platelets and also restricting calcium mobilisation and calcium-dependent platelet aggregation .
Biochemical Pathways
The inhibition of COX-1 and cAMP phosphodiesterase affects the biochemical pathways involved in platelet aggregation . The reduction in thromboxane biosynthesis and the restriction of cAMP breakdown and calcium mobilisation lead to a decrease in platelet aggregation .
Pharmacokinetics
After oral administration, Triflusal is rapidly hydrolysed to HTB . After a single dose of 900mg in healthy volunteers, values for absorption half-life of 0.40 and 2.44 hours were documented for Triflusal and HTB, respectively . Corresponding values for mean maximum plasma concentration were 11.6 and 92.7 mg/L, and for terminal elimination half-life were 0.53 and 34.3 hours . Triflusal elimination is primarily renal: >60% of the parent compound is excreted in the urine, as unchanged Triflusal, HTB and an HTB-glycine conjugate, within 48 hours of administration .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of thromboxane biosynthesis and the restriction of cAMP breakdown and calcium mobilisation . These effects lead to a decrease in platelet aggregation, which can be beneficial in conditions where excessive platelet aggregation is a concern, such as in the prevention of cerebrovascular events .
Propriétés
IUPAC Name |
4-[3-(trifluoromethyl)pyrazol-1-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)9-5-6-16(15-9)8-3-1-7(2-4-8)10(17)18/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBFVQMSDDVBSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381691 | |
| Record name | 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220462-27-1 | |
| Record name | 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



